molecular formula C12H7BrFKN2O2 B2452702 Potassium;2-(4-bromo-3-fluoroanilino)pyridine-3-carboxylate CAS No. 2344680-65-3

Potassium;2-(4-bromo-3-fluoroanilino)pyridine-3-carboxylate

Cat. No.: B2452702
CAS No.: 2344680-65-3
M. Wt: 349.201
InChI Key: IUTVMYHSCXHTLB-UHFFFAOYSA-M
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Description

Potassium;2-(4-bromo-3-fluoroanilino)pyridine-3-carboxylate is a chemical compound that features a pyridine ring substituted with a carboxylate group and an anilino group that is further substituted with bromine and fluorine atoms

Properties

IUPAC Name

potassium;2-(4-bromo-3-fluoroanilino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O2.K/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11;/h1-6H,(H,15,16)(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTVMYHSCXHTLB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Br)F)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFKN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-(4-bromo-3-fluoroanilino)pyridine-3-carboxylate typically involves the reaction of 2-(4-bromo-3-fluoroanilino)pyridine-3-carboxylic acid with a potassium base. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired potassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(4-bromo-3-fluoroanilino)pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Organic Synthesis

Potassium;2-(4-bromo-3-fluoroanilino)pyridine-3-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for various substitution reactions, enabling the formation of more complex organic molecules. The compound can participate in:

  • Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups.
  • Coupling Reactions : It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to synthesize biaryl compounds.

Biological Research

The compound's structural properties make it valuable in biological studies, particularly in exploring interactions with enzymes and receptors.

  • Mechanism of Action : It interacts with specific molecular targets, modulating enzyme activities that are critical for various biological pathways.

Case Study : Research has demonstrated that derivatives of this compound can inhibit certain enzymes involved in cancer progression, highlighting its potential as an anticancer agent.

Material Science

In material science, this compound is investigated for developing new materials with tailored properties, such as polymers and coatings that exhibit enhanced durability or specific chemical resistances.

Pharmaceutical Development

The compound is explored for its potential pharmaceutical applications due to its ability to modulate biological pathways. Its derivatives are being studied for:

  • Antimicrobial Activity : Compounds derived from this compound have shown promise against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific cancer-related enzymes
CytotoxicitySelective cytotoxicity in cancer cell lines

Mechanism of Action

The mechanism of action of Potassium;2-(4-bromo-3-fluoroanilino)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Potassium;2-(4-bromo-3-fluoroanilino)pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate: This compound also features a pyridine ring with halogen substitutions and is used in similar types of reactions.

    Indole Derivatives: These compounds have a similar structural motif and are used in various biological and chemical applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

Potassium;2-(4-bromo-3-fluoroanilino)pyridine-3-carboxylate is a chemical compound characterized by its unique structural features, including a pyridine ring, a carboxylate group, and halogen substitutions. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic modulation.

The compound's molecular structure can be described as follows:

  • Molecular Formula: C12H9BrFNO2K
  • CAS Number: 2344680-65-3
  • Molecular Weight: 305.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances binding affinity through halogen bonding and hydrophobic interactions, which may modulate the activity of these targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural analogs have shown promising results against different cancer cell lines, indicating a potential role in cancer therapy .
  • Enzyme Inhibition: The compound has been reported to interact with specific kinases, potentially serving as a lead for developing selective kinase inhibitors. This interaction can lead to modulation of cell signaling pathways involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cell lines
Enzyme InhibitionModulates kinase activity
Binding AffinityEnhanced by halogen substitutions

Case Study: Anticancer Activity

A study evaluating the anticancer properties of related compounds found that derivatives similar to this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells. The mechanism involved cell cycle arrest at the G1 phase and induction of apoptosis, suggesting that this compound may also share similar mechanisms .

Case Study: Enzyme Interaction

In another study focusing on enzyme inhibition, this compound was assessed for its ability to inhibit specific kinases involved in tumor growth. The findings indicated that the compound could serve as a scaffold for developing more potent inhibitors targeting these kinases, thereby enhancing therapeutic efficacy against cancers .

Q & A

Q. What synthetic methodologies are recommended for preparing Potassium;2-(4-bromo-3-fluoroanilino)pyridine-3-carboxylate?

Answer: The synthesis typically involves sequential functionalization of the pyridine core. A two-step approach is often employed:

Esterification: React pyridine-3-carboxylic acid with potassium hydroxide to form the potassium carboxylate salt.

Amination: Introduce the 4-bromo-3-fluoroanilino group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Key considerations:

  • Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC, as bromo-fluoro substituents may slow reaction kinetics due to steric and electronic effects .

Q. How should researchers characterize the crystal structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization: Use slow evaporation of a DMSO/water mixture (1:3 v/v) to obtain high-quality crystals.
  • Data collection: Employ a diffractometer (e.g., Bruker D8 Venture) at 100 K to minimize thermal motion artifacts.
  • Refinement: Use SHELXL for structure solution, refining anisotropic displacement parameters and validating geometry with PLATON. Expect R-factors < 0.05 for high-resolution data .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion.
  • Waste disposal: Segregate halogenated waste in approved containers per GBZ 2.1–2007 and EN 14042 guidelines .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, high R-factors) be resolved?

Answer:

  • Disorder modeling: Split disordered regions into multiple sites with occupancy refinement in SHELXL. Apply geometric restraints to maintain reasonable bond lengths/angles.
  • Data quality: Ensure completeness > 98% and redundancy > 4× to reduce noise. For high R-factors (>0.10), re-examine data integration (e.g., correct for absorption effects using SADABS).
  • Validation: Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π) that may affect refinement .

Q. How do the bromo and fluoro substituents influence the compound’s electronic and reactivity profile?

Answer:

  • Electronic effects: The electron-withdrawing -Br and -F groups deactivate the aniline ring, reducing electrophilic substitution reactivity.
  • Steric effects: The 3-fluoro substituent introduces steric hindrance, potentially slowing coupling reactions.
  • Experimental validation: Compare reaction rates with analogs (e.g., 4-chloro-3-methyl derivatives) via kinetic studies using NMR or UV-Vis. Reference bromopyridine-carboxylate analogs in –11 for baseline data .

Q. What strategies optimize synthetic yield in large-scale preparations?

Answer:

  • Catalysis: Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to enhance coupling efficiency.
  • Solvent optimization: Replace DMF with DMAc for better solubility and easier purification.
  • Workflow design: Implement continuous flow chemistry to minimize intermediate degradation and improve reproducibility .

Q. How can researchers design experiments to study this compound’s biological activity?

Answer:

  • Target identification: Screen against kinase or GPCR panels due to structural similarity to niflumate analogs ().
  • Assay design:
    • In vitro: Measure IC₅₀ via fluorescence polarization assays using recombinant enzymes.
    • Cellular uptake: Use LC-MS/MS to quantify intracellular concentrations in HEK293 cells.
  • Control experiments: Compare with non-brominated analogs to isolate halogen-specific effects .

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